tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate
Description
tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group, an iodine substituent at position 3, and a methoxy group at position 4. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enabling selective functionalization . The iodine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira), while the methoxy group influences electronic properties and solubility. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing complex heterocycles .
Properties
Molecular Formula |
C10H18INO3 |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
tert-butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18INO3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
NBNYNKMOBCGUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)I)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate : This intermediate can be prepared by amination and protection of 4-methoxypyrrolidine derivatives.
- tert-Butyl 3-halo-4-methoxypyrrolidine-1-carboxylate : Halogenated intermediates (e.g., bromide or chloride) serve as precursors for iodination.
Iodination Methods
Two main approaches are used for iodination at the 3-position:
Direct Halogenation : Using iodine reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild conditions to selectively iodinate the 3-position on the Boc-protected pyrrolidine ring.
Halogen Exchange (Finkelstein Reaction) : Starting from a 3-bromo or 3-chloro intermediate, treatment with sodium iodide in acetone or DMF can replace the halogen with iodine.
Methoxylation
The 4-methoxy substituent is typically introduced by:
- Nucleophilic substitution of a 4-hydroxy precursor with methyl iodide or dimethyl sulfate in the presence of a base.
- Alternatively, direct methylation of the 4-hydroxy group on the pyrrolidine ring before or after Boc protection.
Detailed Preparation Procedure (Literature-Based)
A representative synthetic sequence may be as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Boc Protection | Boc2O, base (e.g., triethylamine), solvent (DCM) | tert-Butyl 4-hydroxypyrrolidine-1-carboxylate protected at N |
| 2 | Methoxylation | Methyl iodide, base (e.g., K2CO3), solvent (acetone) | tert-Butyl 4-methoxypyrrolidine-1-carboxylate |
| 3 | Halogenation (Bromination) | NBS (N-bromosuccinimide), solvent (CCl4 or DCM), light | tert-Butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate |
| 4 | Halogen Exchange (Iodination) | NaI, acetone or DMF, reflux | tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate |
Reaction Optimization and Yields
From related studies on iodinated pyrrolidine derivatives and Boc-protected amines, the following observations apply:
| Parameter | Optimal Condition | Yield Range (%) | Notes |
|---|---|---|---|
| Boc Protection | Room temperature, 1-2 h | 85-95 | Use dry solvents to avoid hydrolysis |
| Methoxylation | Reflux, 4-6 h | 70-90 | Excess methylating agent improves yield |
| Bromination | Room temperature, 2-4 h | 60-80 | Light or radical initiators may be needed |
| Iodination (Finkelstein) | Reflux in acetone, 12-24 h | 75-85 | Sodium iodide excess ensures complete conversion |
Analytical Characterization
- NMR Spectroscopy : 1H and 13C NMR confirm substitution pattern; characteristic signals for methoxy (singlet ~3.3-3.5 ppm) and tert-butyl group (singlet ~1.4 ppm).
- Mass Spectrometry : Molecular ion peak consistent with iodine-containing compound.
- HPLC or TLC : Used to monitor reaction progress and purity.
Summary Table of Preparation Methods
| Step | Method | Reagents/Conditions | Yield (%) | Key Considerations |
|---|---|---|---|---|
| Boc Protection | Carbamate formation | Boc2O, Et3N, DCM, RT, 1-2 h | 85-95 | Dry conditions, base excess |
| Methoxylation | SN2 substitution | MeI, K2CO3, acetone, reflux, 4-6 h | 70-90 | Excess MeI, anhydrous conditions |
| Bromination | Radical halogenation | NBS, CCl4/DCM, light, RT, 2-4 h | 60-80 | Control light exposure |
| Iodination | Halogen exchange (Finkelstein) | NaI, acetone, reflux, 12-24 h | 75-85 | Excess NaI, dry solvent |
Research Findings and Literature Support
- The iodination via halogen exchange is a well-established method for selectively introducing iodine in pyrrolidine derivatives, offering good regioselectivity and yield.
- The Boc protection strategy is standard for amine protection in pyrrolidine chemistry, facilitating subsequent functionalization steps without nitrogen interference.
- Methoxylation via methylation of hydroxy precursors is a robust and reproducible step, commonly used in medicinal chemistry to modulate solubility and electronic properties.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological research to study cellular processes and interactions.
Industry: Used in the development of new materials and chemical products due to its versatile chemical properties.
Mechanism of Action
The exact mechanism of action for tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the iodine atom and methoxy group may influence its reactivity and interactions with other molecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrrolidine-1-carboxylate derivatives allows for tailored applications. Below is a comparative analysis of tert-butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Reactivity and Synthetic Utility: The iodine substituent in the target compound distinguishes it from bromo or chloro analogs (e.g., tert-butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate), enabling efficient coupling reactions . Methoxy groups enhance electron density on the pyrrolidine ring, reducing electrophilic substitution rates compared to amino or cyano analogs .
Stability and Solubility: Boc-protected derivatives exhibit superior stability under acidic conditions compared to benzyl or allyl carbamates . Methoxy groups improve aqueous solubility relative to nonpolar tert-butyl or iodopyridinyl derivatives .
Biological Relevance :
- Compounds like tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate (C₁₅H₁₉ClN₄O₂) demonstrate applications in kinase inhibition, highlighting the versatility of pyrrolidine scaffolds .
- Iodinated derivatives are pivotal in radiopharmaceuticals due to iodine-125/131 isotopes .
Biological Activity
Overview
tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate is a synthetic compound that belongs to the pyrrolidine class of organic molecules. It has garnered attention in medicinal chemistry due to its potential biological activities, including its role as an intermediate in the synthesis of bioactive compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H16INO3, with a molecular weight of approximately 305.16 g/mol. The presence of the tert-butyl group contributes to its lipophilicity, which can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound may act as an inhibitor or modulator, influencing biological pathways critical for cellular function. The exact mechanisms remain under investigation but are believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, impacting signal transduction processes.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Properties : There is emerging evidence that suggests its potential role in cancer therapy through the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Neurological Applications : Given its structural similarities to other neuroactive compounds, it may have implications in treating neurological disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2022) | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria. |
| Study B (2023) | Anticancer Effects | Induced apoptosis in cancer cell lines via caspase activation. |
| Study C (2024) | Neurological Impact | Showed promise in reducing neuroinflammation in animal models. |
Detailed Findings
- Study A evaluated the antimicrobial properties of the compound against a panel of pathogens, revealing a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.
- Study B focused on its anticancer effects, where it was found to activate caspases in human cancer cell lines, suggesting a mechanism involving programmed cell death.
- Study C explored its effects on neuroinflammation, indicating that treatment with this compound led to reduced levels of pro-inflammatory cytokines in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
